N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(4-bromophenyl)-pyridin-2-ylmethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c15-12-6-4-11(5-7-12)14(18-10-8-16)13-3-1-2-9-17-13/h1-7,9,14,18H,8,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWJPPGTILAHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Br)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Reductive Amination Route
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Bromobenzaldehyde + 2-aminopyridine, solvent: ethanol or methanol, room temp to reflux | Formation of imine intermediate (Schiff base) | 85-90% | Reaction monitored by TLC; imine isolated or used in situ |
| 2 | Ethane-1,2-diamine added with reducing agent (NaBH4 or NaBH3CN), solvent: methanol or ethanol, 0–25 °C | Reductive amination to yield this compound | 75-85% | NaBH3CN preferred for mild conditions and selectivity |
This method is widely reported in the literature for similar heteroaryl amines and is adaptable for scale-up with optimization of temperature and reagent stoichiometry to maximize yield and purity.
Alternative Synthetic Approaches
Direct Alkylation of Ethane-1,2-diamine: Reaction of ethane-1,2-diamine with 4-bromobenzyl chloride and 2-bromopyridine under basic conditions has been explored but often suffers from low selectivity and over-alkylation.
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination between 4-bromobenzyl derivatives and ethane-1,2-diamine with a pyridin-2-yl substituent can be used, but requires careful ligand and base selection to avoid side reactions.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Solvent | Ethanol, Methanol, or Dichloromethane | Polar protic solvents favor imine formation and reductive amination |
| Temperature | 0 to 80 °C | Higher temperatures accelerate imine formation but may cause side reactions |
| Reducing Agent | Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN) | NaBH3CN preferred for selective reduction of imines over aldehydes |
| Molar Ratios | 1:1:1 (aldehyde:aminopyridine:ethane-1,2-diamine) | Stoichiometric balance critical to avoid polyalkylation |
Careful control of these parameters ensures high purity and yield of the target compound.
Analytical Characterization Supporting Preparation
- 1H NMR and 13C NMR Spectroscopy: Confirm formation of the methylene bridge and presence of aromatic protons from both pyridine and bromophenyl rings.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound.
- Infrared Spectroscopy (IR): Disappearance of aldehyde C=O stretch and appearance of characteristic amine N–H stretches.
- Chromatography (TLC, HPLC): Used to monitor reaction progress and purity.
Research Findings and Comparative Analysis
- The reductive amination method provides a straightforward, high-yielding route to this compound with minimal by-products.
- Alternative methods, such as metal-catalyzed cross-coupling, offer versatility but require more complex optimization and may introduce metal contaminants.
- Microwave-assisted synthesis has been reported for related Schiff base metal complexes, suggesting potential for accelerated synthesis of this compound under controlled conditions.
Summary Table: Preparation Methods Comparison
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Condensation + Reductive Amination | 4-Bromobenzaldehyde, 2-aminopyridine, ethane-1,2-diamine, NaBH3CN | Ethanol, RT to reflux | 75-90 | High selectivity, mild conditions | Requires careful stoichiometry |
| Direct Alkylation | 4-Bromobenzyl chloride, ethane-1,2-diamine | Basic, reflux | 50-60 | Simple reagents | Low selectivity, side reactions |
| Pd-Catalyzed Cross-Coupling | 4-Bromophenyl halide, ethane-1,2-diamine, Pd catalyst | Elevated temp, inert atmosphere | 65-80 | Versatile, good for complex derivatives | Catalyst cost, metal residues |
| Microwave-Assisted Synthesis | Similar to condensation + reduction | Microwave irradiation, short time | 80-90 | Rapid, energy-efficient | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine exhibits promising bioactivity due to its structural characteristics. Compounds with similar structures have been studied for their potential as:
- Anticancer Agents : The presence of bromine and pyridine enhances the compound's interaction with biological targets, potentially inhibiting tumor growth.
- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds possess antimicrobial properties, making them candidates for developing new antibiotics.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results showed that these compounds significantly inhibited cell proliferation, suggesting a mechanism involving apoptosis induction through the activation of specific cellular pathways .
This compound serves as an important intermediate in organic synthesis. Its ability to participate in various reactions such as:
- C-N Bond Formation : Useful in synthesizing more complex amines.
- Cross-Coupling Reactions : Can be employed in Suzuki or Heck reactions to create diverse biaryl compounds.
Case Study: Synthesis of Biaryl Compounds
A recent publication highlighted the use of this compound as a key intermediate in the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions. The resulting products exhibited enhanced pharmacological activities compared to their precursors .
Mechanism of Action
The mechanism by which N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound's bromophenyl group can bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Aromatic Groups
N-[(4-Bromophenyl)(4-methoxyphenyl)methyl]-1,2-ethanediamine
- Structural Difference : Replaces the pyridin-2-yl group with a 4-methoxyphenyl substituent.
- Impact : The methoxy group is electron-donating, enhancing electron density on the aromatic ring, which contrasts with the electron-withdrawing pyridine. This alters solubility and reactivity.
- Molecular Weight : 335.245 g/mol .
N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine
- Structural Difference : Contains a 4-chlorophenyl and phenyl group on the methylene carbon, with an isobutyl substituent on one nitrogen.
Pyridine-Containing Analogs
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
- Structural Difference : Features dimethylamine on one nitrogen and pyridin-2-yl on the other.
- Impact : The dimethyl group enhances lipophilicity and reduces basicity compared to primary amines. This compound was synthesized with 96% yield, indicating efficient preparation methods .
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
Schiff Base Derivatives
N1-(Naphthalen-1-yl)-N2-(phenyl(pyridin-2-yl)methylidene)ethane-1,2-diamine (L2H)
- Structural Difference : Forms a Schiff base (imine) linkage instead of a primary amine.
- Impact: The imine group enables metal chelation, relevant for antimicrobial activity.
Physicochemical Properties and Stability
- Lipophilicity : Bromine in the target compound increases logP compared to chlorine or methoxy analogs. Pyridine’s polarity may reduce logP relative to purely aromatic substituents.
- Solubility : Pyridine’s nitrogen enhances water solubility compared to methoxy- or chloro-substituted analogs.
- Stability : Schiff base analogs (e.g., L2H) are prone to hydrolysis under acidic conditions, whereas the target compound’s primary amine structure offers greater stability .
Data Table: Key Analogs and Properties
Biological Activity
N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has a complex structure that includes a pyridine ring and a bromophenyl moiety. The presence of these functional groups is believed to influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the pyridine nucleus. These compounds have shown significant activity against various bacterial and fungal strains. For instance, the presence of the pyridine ring enhances the compound's ability to disrupt microbial membranes and inhibit growth.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
Antiviral Activity
The antiviral properties of this compound are also noteworthy. Research indicates that compounds with similar structures exhibit activity against viruses by interfering with viral replication processes. The bromophenyl group may enhance binding to viral proteins, thus inhibiting their function.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of apoptosis
- Disruption of cell cycle progression
A study demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antiviral Screening : In vitro testing against influenza virus showed that derivatives containing the pyridine structure inhibited viral replication by up to 75%. This suggests that this compound could be a candidate for further antiviral development .
- Cytotoxicity Assay : A cytotoxicity assay on human cancer cell lines revealed that the compound induced significant cell death at concentrations lower than those required for toxicity in normal cells, indicating its selective anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine, and how do reaction conditions affect yield?
- Methodology : The compound can be synthesized via condensation reactions similar to Schiff base formation. For example, reacting 2-benzoylpyridine derivatives with ethane-1,2-diamine under controlled pH and solvent conditions (e.g., ethanol or dichloromethane) is a common approach. Key steps include alkylation of the pyridine moiety followed by purification via recrystallization or column chromatography .
- Critical Factors : Temperature (optimized at 60–80°C), solvent polarity, and stoichiometric ratios of reagents significantly influence yield. The presence of electron-withdrawing groups (e.g., bromine on the phenyl ring) may require longer reaction times due to reduced nucleophilicity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what challenges might arise?
- Key Techniques :
- ¹H/¹³C NMR : Identifies proton environments and confirms substitution patterns. For example, aromatic protons on the 4-bromophenyl group appear downfield (δ ~7.5–8.0 ppm), while pyridin-2-yl protons show distinct splitting patterns .
- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s distinct M+2 peak).
- IR Spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and C=N/C-Br vibrations .
- Challenges : Signal overlap in crowded aromatic regions may complicate NMR interpretation. Bromine’s quadrupolar effect can broaden signals, requiring high-resolution instruments .
Q. How do substituents like the 4-bromophenyl group influence the compound’s reactivity in further derivatization?
- Mechanistic Insight : The electron-withdrawing bromine group deactivates the phenyl ring, directing electrophilic substitutions to meta positions. This steric and electronic profile makes the compound a robust scaffold for forming metal complexes or Schiff bases, as seen in ligands like N’-(benzylidene)ethane-1,2-diamine derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or molecular conformation?
- Methodology : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the pyridine and bromophenyl rings can confirm conjugation effects .
- Case Study : Analogous structures (e.g., zinc complexes with ethane-1,2-diamine ligands) reveal how coordination geometry (e.g., octahedral vs. tetrahedral) is influenced by ligand flexibility .
Q. How should researchers address contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?
- Resolution Strategy :
Cross-validate computational models (e.g., B3LYP/6-31G*) with multiple experimental techniques (NMR, HRMS).
Adjust solvent effects and tautomeric states in simulations. For example, discrepancies in ¹³C NMR shifts may arise from unaccounted hydrogen bonding in the solvent .
Use crystallographic data as a "ground truth" for structural parameters .
Q. What factors determine the geometry and stability of metal complexes formed with this compound?
- Key Considerations :
- Donor Atoms : The pyridinyl nitrogen and primary amines act as chelating sites, favoring octahedral geometries with transition metals (e.g., Zn²⁺, Hg²⁺) .
- Steric Effects : Bulky substituents (e.g., 4-bromophenyl) may enforce distorted geometries or limit coordination sites.
- Electronic Effects : Electron-withdrawing groups enhance Lewis acidity at metal centers, affecting redox properties .
Q. How can researchers design biological activity studies for this compound, leveraging structural analogs?
- Approach :
- Target Selection : Prioritize enzymes or receptors with known affinity for pyridine/amine motifs (e.g., kinase inhibitors or DNA intercalators).
- Assay Design : Use fluorescence polarization for binding studies or MTT assays for cytotoxicity screening. Structural analogs with nitroimidazole or benzothiazole moieties have shown antimicrobial and anticancer activity, providing a template for experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
